molecular formula C15H17N5O3 B2911407 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034544-37-9

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2911407
CAS No.: 2034544-37-9
M. Wt: 315.333
InChI Key: XUWSRRJZFQCLII-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is an intricate compound often examined in scientific research due to its diverse applications. This molecule, featuring multiple nitrogen and oxygen atoms, showcases complex reactivity and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multi-step reactions starting from basic pyridazine and pyrimidine derivatives. A typical synthetic route might involve:

  • Formation of the pyrimidine nucleus: : Using starting materials like 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

  • Attachment of the ethyl linker: : Through nucleophilic substitution or addition reactions, introducing the 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl group.

  • Formation of the dihydropyridazine ring: : Via cyclization reactions involving appropriate reactants and catalysts.

  • Final acylation step: : Introducing the carboxamide group.

Industrial Production Methods

While industrial production would involve scaling up the aforementioned synthetic steps, additional considerations include optimizing reaction conditions for yield and purity, efficient use of solvents and reagents, and ensuring reaction scalability. Continuous flow chemistry might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can involve the pyridazine or pyrimidine rings.

  • Reduction: : Typically focused on the ketone groups present in the structure.

  • Substitution: : Various substituents can be introduced onto the rings or side chains.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

  • Substitution: : Using halogenated compounds or organometallic reagents under specific conditions.

Major Products

The resultant products depend heavily on the specific reactions and conditions employed, but typically involve modified derivatives of the original compound, with altered functional groups.

Scientific Research Applications

In Chemistry

  • Used as a starting material for the synthesis of more complex molecules.

  • Acts as a building block for heterocyclic compounds.

In Biology

  • Investigated for its potential interactions with various biomolecules.

  • Explored in the development of bioactive compounds or drug candidates.

In Medicine

  • Potential use in the development of therapeutic agents.

  • Studied for its effects on specific biological pathways or targets.

In Industry

  • Utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action can be attributed to its interactions with molecular targets, particularly enzymes and receptors. The presence of multiple nitrogen and oxygen atoms facilitates hydrogen bonding and other interactions, influencing its activity. The molecular targets often involve enzymatic sites or receptors where the compound can act as an inhibitor or modulator.

Comparison with Similar Compounds

Compared to other pyrimidine and pyridazine derivatives, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

  • N-(2-(4-chloropyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • N-(2-(4-ethylpyrimidin-1(6H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

These compounds share similar core structures but differ in their substituents, affecting their chemical behavior and applications.

So, there you go—a deep dive into the fascinating world of this compound. Fascinating stuff!

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3/c1-19-13(21)5-4-11(18-19)15(23)16-6-7-20-9-17-12(8-14(20)22)10-2-3-10/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWSRRJZFQCLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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